calyxin I

Description

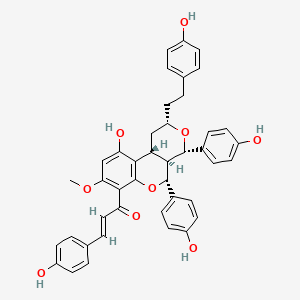

Calyxin I is a bioactive diarylheptanoid isolated from the seeds of Alpinia blepharocalyx, a plant traditionally used in Asian medicine. Structurally, it features a tetrahydropyranochromene core with two aromatic rings (C-aryl groups) and a unique bis-C-arylpyranoside moiety . The compound was first identified alongside its epimeric analogues, calyxin J and epicalyxin J, which share the same core but differ in stereochemistry at specific chiral centers . This compound exhibits potent antiproliferative activity against cancer cell lines, including murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells, with mechanisms linked to inhibition of NF-κB and EGFR signaling pathways . Its synthesis involves a Prins-Friedel-Crafts cascade reaction, often conducted in ionic liquids to enhance efficiency .

Properties

Molecular Formula |

C42H38O9 |

|---|---|

Molecular Weight |

686.7 g/mol |

IUPAC Name |

(E)-1-[(2S,4S,4aS,5R,10bR)-10-hydroxy-4,5-bis(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-8-methoxy-1,2,4,4a,5,10b-hexahydropyrano[3,4-c]chromen-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C42H38O9/c1-49-36-23-35(48)37-33-22-32(20-6-24-2-12-28(43)13-3-24)50-40(26-8-16-30(45)17-9-26)38(33)41(27-10-18-31(46)19-11-27)51-42(37)39(36)34(47)21-7-25-4-14-29(44)15-5-25/h2-5,7-19,21,23,32-33,38,40-41,43-46,48H,6,20,22H2,1H3/b21-7+/t32-,33-,38-,40+,41-/m0/s1 |

InChI Key |

UJEBJUQQVRWYAG-SOFNOPICSA-N |

Isomeric SMILES |

COC1=C(C2=C([C@@H]3C[C@@H](O[C@@H]([C@H]3[C@@H](O2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)C(=C1)O)C(=O)/C=C/C7=CC=C(C=C7)O |

Canonical SMILES |

COC1=C(C2=C(C3CC(OC(C3C(O2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)C(=C1)O)C(=O)C=CC7=CC=C(C=C7)O |

Synonyms |

calyxin I calyxin-I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

Calyxin I belongs to the diarylheptanoid family, which includes calyxins, epicalyxins, and blepharocalyxins. Key structural comparisons are summarized below:

Key Observations :

- Stereochemical Sensitivity: this compound and its epimers (e.g., calyxin J) demonstrate how minor stereochemical changes (e.g., C-3 configuration) significantly alter bioactivity .

- π-Stacking Effects : The syn orientation of aromatic rings in this compound’s core is stabilized by π-stacking, a critical factor in stereocontrol during synthesis .

Activity Trends :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.